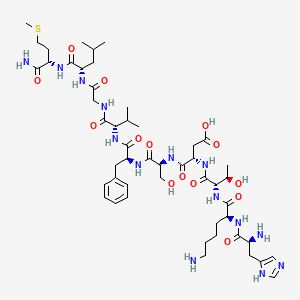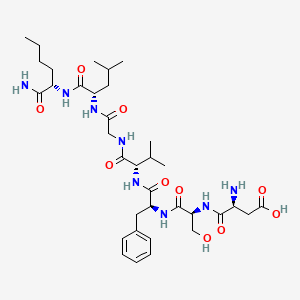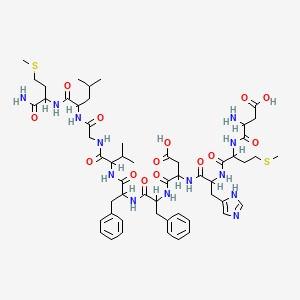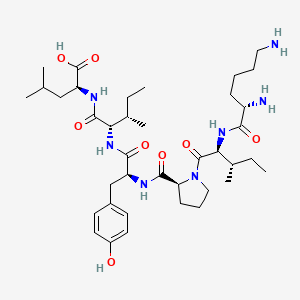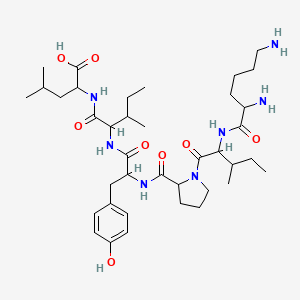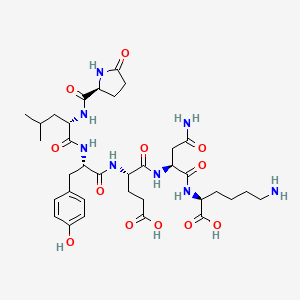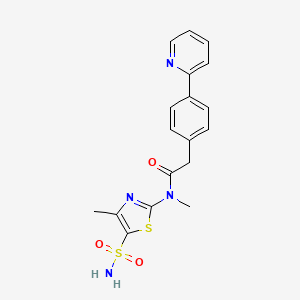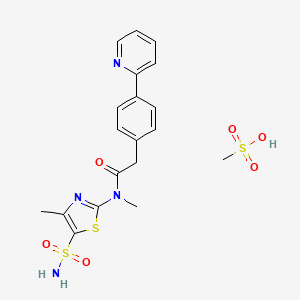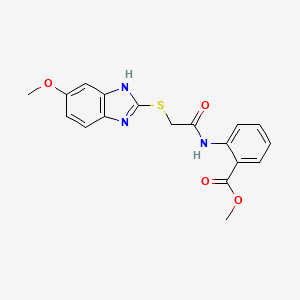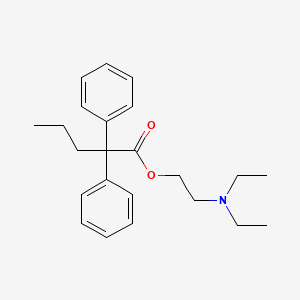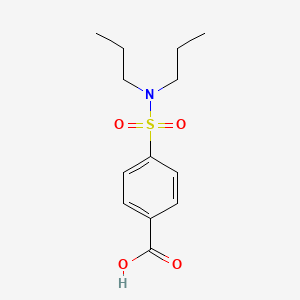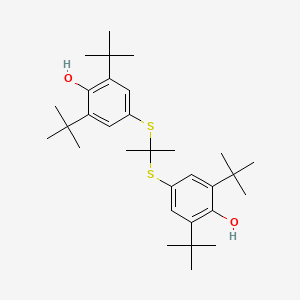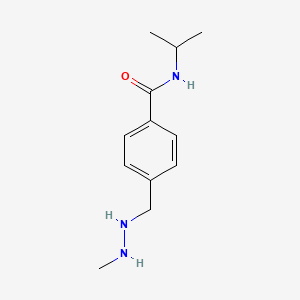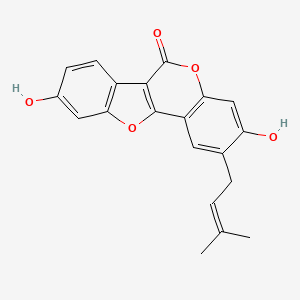
Psoralidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Psoralidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: this compound hat sich als vielversprechender Chemopräventionsmittel erwiesen und wird wegen seines Potenzials zur Behandlung verschiedener Krebsarten, einschließlich Prostata-, Brust- und Darmkrebs, untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:
Antikrebsaktivität: this compound fördert die zelluläre Apoptose und hemmt die Proliferation von Krebszellen, indem es verschiedene Signalwege moduliert, darunter die PI3K/Akt- und MAPK-Pfade.
Entzündungshemmende Aktivität: this compound hemmt die Produktion von proinflammatorischen Zytokinen und reduziert die Aktivierung des Nuclear Factor-kappa B (NF-κB), einem wichtigen Regulator der Entzündung.
Antibakterielle Aktivität: this compound stört die bakteriellen Zellmembranen und hemmt die Synthese essentieller bakterieller Proteine.
Wirkmechanismus
Target of Action
Psoralidin, a bioactive compound from the seeds of Cullen corylifolium (L.) Medik, has been found to interact with several targets. It has shown activity against gastric, colon, prostate, and breast cancer lines . It also inhibits protein tyrosine phosphatase 1B, a key metabolite involved in insulin signaling . Furthermore, it has been found to interact with the MAPK signaling pathway via Erk1/2 phosphorylation .
Mode of Action
This compound interacts with its targets, leading to various changes at the molecular level. For instance, it inhibits forskolin-induced corticotrophin-releasing factor gene transcription . It also has the capability to inhibit protein tyrosine phosphatase 1B , which plays a crucial role in insulin signaling.
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to activate the mitogen-activated protein kinase (MAPK) signaling, which in turn induces the expression of neuronal immediate-early genes (IEGs), particularly Arc, Egr-1, and c-fos . This compound also modulates autophagy in the lung .
Pharmacokinetics
It’s known that the bioavailability of this compound is a crucial factor in its pharmacological activities .
Result of Action
This compound has a wide range of effects at the molecular and cellular levels. It promotes cellular apoptosis and inhibits the proliferation of cancer cells in various types of cancers, including prostate, breast, liver, colon, and esophageal carcinoma . It also modulates autophagy-dependent cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its cytotoxicity is activated by specific frequencies of electromagnetic radiation, such as UVA and low-dose X-rays . .
Biochemische Analyse
Biochemical Properties
Psoralidin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit protein tyrosine phosphatase 1B, a key metabolite involved in insulin signaling .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes . It promotes cellular apoptosis and inhibits the proliferation of cancer cells in prostate cancer, breast cancer, liver cancer, colon cancer, and esophageal carcinoma . This compound also modulates autophagy in the lung .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit forskolin-induced corticotrophin-releasing factor gene transcription . Additionally, it has shown activity in vitro against gastric, colon, prostate, and breast cancer lines .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Psoralidin beginnt typischerweise mit einer basenkatalysierten Kondensation zwischen Phenylacetat und Säurechlorid . Es folgt eine intramolekulare Cyclisierung, um die Kernstruktur von this compound zu bilden. Der letzte Schritt beinhaltet eine mikrowellengestützte Kreuz-Metathesereaktion, um die Synthese abzuschließen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Einsatz von mikrowellengestützten Reaktionen trägt dazu bei, höhere Ausbeuten und Reinheit der Verbindung zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Psoralidin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.
Reduktion: Die Reduktion von this compound kann unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Hydroxidionen oder Amine unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen hydroxylierte, reduzierte oder substituierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Psoralidin ist unter den Coumestan-Derivaten einzigartig aufgrund seines breiten Spektrums an pharmakologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Coumestrol: Ein weiteres Coumestan-Derivat mit östrogenen und Antikrebs-Eigenschaften.
Psoralen: Eine verwandte Verbindung, die in der Photochemotherapie bei Hauterkrankungen eingesetzt wird.
Bavachinin: Ein Flavonoid aus derselben Pflanze mit entzündungshemmenden und Antikrebs-Eigenschaften.
This compound zeichnet sich durch seine starke Antikrebs- und entzündungshemmende Wirkung aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .
Eigenschaften
IUPAC Name |
3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIJLLNNFURIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171903 | |
| Record name | Psoralidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18642-23-4 | |
| Record name | Psoralidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psoralidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psoralidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18642-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSORALIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G16ZUQ069L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 - 292 °C | |
| Record name | Psoralidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


